molecular formula C9H7NOS B15053886 3-Aminobenzo[b]thiophene-2-carbaldehyde

3-Aminobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B15053886
M. Wt: 177.22 g/mol
InChI Key: VDWYVLSWYYCKPM-UHFFFAOYSA-N
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Description

3-Aminobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed:

    Oxidation: Formation of 3-aminobenzo[b]thiophene-2-carboxylic acid.

    Reduction: Formation of 3-aminobenzo[b]thiophene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminobenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobenzo[b]thiophene-2-carbaldehyde in various applications involves its ability to interact with specific molecular targets. For instance, in the development of fluorescent sensors, the compound forms complexes with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These interactions result in measurable changes in fluorescence, allowing for the detection and quantification of metal ions.

Comparison with Similar Compounds

  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • 3-Aminobenzo[b]thiophene-2-carbohydrazide

Comparison: 3-Aminobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl and methyl esters of 3-aminobenzo[b]thiophene-2-carboxylate primarily undergo reactions involving ester functionalities, while the aldehyde group in this compound provides additional reactivity for oxidation and reduction reactions .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

3-amino-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2

InChI Key

VDWYVLSWYYCKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)N

Origin of Product

United States

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